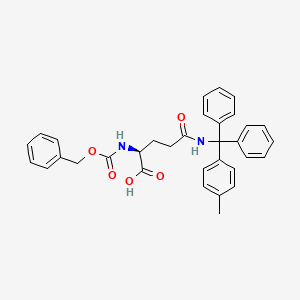

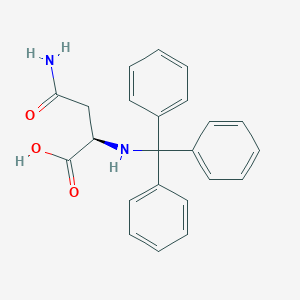

D-Asparagine, N-(triphenylmethyl)-

説明

“D-Asparagine, N-(triphenylmethyl)-” is a compound with the molecular formula C23H22N2O31. It is also known by other synonyms such as “200192-49-0”, “(2R)-4-amino-4-oxo-2-(tritylamino)butanoic acid”, and "Trityl-D-asparagine"1. It is involved in the metabolic control of cell functions in nerve and brain tissue2.

Synthesis Analysis

The synthesis of D-Asparagine, N-(triphenylmethyl)- is not explicitly mentioned in the search results. However, it is known that asparagine, a non-essential amino acid, is biosynthesized from aspartic acid and ammonia by asparagine synthetase2.

Molecular Structure Analysis

The molecular structure of D-Asparagine, N-(triphenylmethyl)- is complex, with a molecular weight of 374.4 g/mol1. The InChI representation of the molecule is InChI=1S/C23H22N2O3/c24-21(26)16-20(22(27)28)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,25H,16H2,(H2,24,26)(H,27,28)/t20-/m1/s11.

Chemical Reactions Analysis

The specific chemical reactions involving D-Asparagine, N-(triphenylmethyl)- are not detailed in the search results. However, asparagine is known to be involved in the metabolism of toxic ammonia in the body through the action of asparagine synthase3.

Physical And Chemical Properties Analysis

The physical and chemical properties of D-Asparagine, N-(triphenylmethyl)- include a molecular weight of 374.4 g/mol, a computed XLogP3-AA of 0.7, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, a rotatable bond count of 8, an exact mass of 374.16304257 g/mol, a monoisotopic mass of 374.16304257 g/mol, a topological polar surface area of 92.4 Ų, a heavy atom count of 28, a formal charge of 0, and a complexity of 4721.

科学的研究の応用

-

Field: Oncology

- Application : L-Asparaginase (LA) catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . This ability to inhibit protein biosynthesis in lymphoblasts makes LA a treatment for acute lymphoblastic leukemia (ALL) .

- Methods : The enzyme is administered as part of a chemotherapy regimen. It works by depleting asparagine in the bloodstream, which leukemic cells are unable to synthesize. This starves the leukemic cells of the necessary amino acid, leading to cell death .

- Results : The use of L-Asparaginase has been a standard part of acute lymphoblastic leukemia (ALL) treatment protocols for many years, contributing to the increased survival rates observed in patients .

-

Field: Plant Nitrogen Metabolism

- Application : Asparagine is a key compound in the nitrogen metabolism of plants. It acts as a major form of nitrogen storage and transport to sink tissues .

- Methods : Asparagine biosynthesis in plants is stimulated in the dark, a situation associated with carbon deficit . Manipulating asparagine biosynthesis and degradation can alter seed development and composition .

- Results : There is an apparent positive association between the levels of asparagine present in reproductive organs and seed protein accumulation .

-

Field: Protein Quality Control

- Application : Most membrane and secreted proteins are glycosylated on certain asparagine residues in the endoplasmic reticulum (ER), which is crucial for their correct folding and function .

- Methods : Misfolded proteins are removed via a unique ER-associated degradation (ERAD) mechanism. A crucial event that terminates futile refolding attempts of a misfolded glycoprotein and diverts it into the ERAD pathway is executed by removal of certain terminal α1,2-mannose residues of their N-glycans .

- Results : This process is crucial in maintaining the quality of proteins and preventing the accumulation of misfolded proteins .

-

Field: Protein Folding and Quality Control

- Application : Most membrane and secreted proteins are glycosylated on certain asparagine residues in the endoplasmic reticulum (ER), which is crucial for their correct folding and function .

- Methods : Misfolded proteins are removed via a unique ER-associated degradation (ERAD) mechanism. A crucial event that terminates futile refolding attempts of a misfolded glycoprotein and diverts it into the ERAD pathway is executed by removal of certain terminal α1,2-mannose residues of their N-glycans .

- Results : This process is crucial in maintaining the quality of proteins and preventing the accumulation of misfolded proteins .

Safety And Hazards

The safety data sheet for D-Asparagine, N-(triphenylmethyl)- was not found in the search results. However, it is recommended to use personal protective equipment as required, avoid dust formation, and ensure adequate ventilation when handling the compound5.

将来の方向性

The future directions for the study and application of D-Asparagine, N-(triphenylmethyl)- are not explicitly mentioned in the search results. However, asparaginase, an enzyme that hydrolyzes asparagine, is widely used in chemotherapeutic regimens for the treatment of acute lymphoblastic leukemia6. This suggests potential future directions in the study of asparagine and its derivatives in the context of cancer therapy.

Please note that this information is based on the available search results and may not cover all aspects of D-Asparagine, N-(triphenylmethyl)-.

特性

IUPAC Name |

(2R)-4-amino-4-oxo-2-(tritylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c24-21(26)16-20(22(27)28)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,25H,16H2,(H2,24,26)(H,27,28)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRPOVMESMPVKL-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679827 | |

| Record name | N~2~-(Triphenylmethyl)-D-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Asn(Trt)-OH | |

CAS RN |

200192-49-0 | |

| Record name | N~2~-(Triphenylmethyl)-D-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。